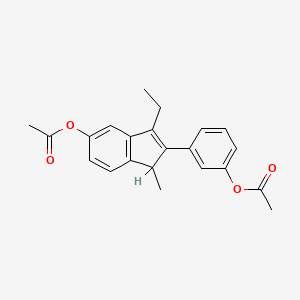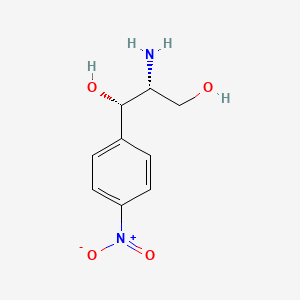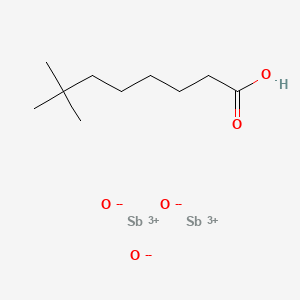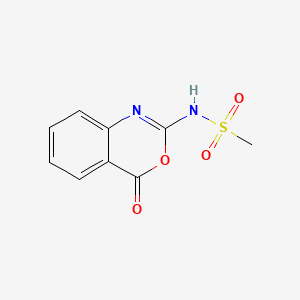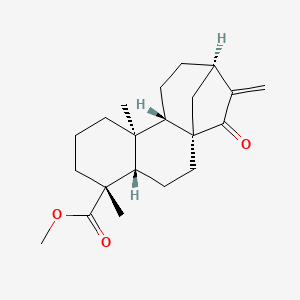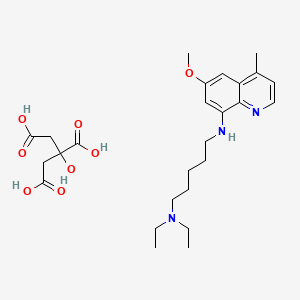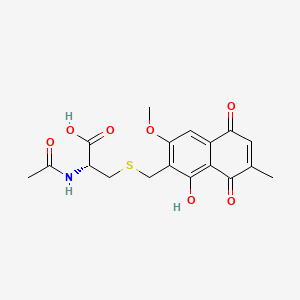
Fibrostatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibrostatin A is a naturally occurring compound isolated from the culture media of the bacterium Streptomyces catenulae. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antifibrotic and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin A involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is typically carried out in 1,4-dioxane .
Industrial Production Methods
Streptomyces catenulae to maximize the yield of the compound. This would likely include controlling factors such as nutrient availability, pH, temperature, and aeration.
Analyse Chemischer Reaktionen
Types of Reactions
Fibrostatin A undergoes several types of chemical reactions, including:
Oxidation: The quinone structure of this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the naphthoquinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Fibrostatin A exerts its effects primarily by inhibiting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion properties and gain migratory and invasive characteristics, becoming mesenchymal cells. This process is crucial in cancer metastasis and fibrosis. This compound targets the extracellular GPBP kinase, which regulates the assembly of a collagen IV network that stabilizes the mesenchymal phenotype .
Vergleich Mit ähnlichen Verbindungen
Fibrostatin A is part of a family of compounds known as fibrostatins, which include Fibrostatins B, C, D, E, and F. These compounds share a similar 1,4-naphthoquinone core but differ in their substituent groups. For example:
Fibrostatin B: Contains methoxy and methyl groups.
Fibrostatin C: Contains methoxy and hydroxyl groups.
Fibrostatin D: Contains methoxy and hydroxymethyl groups.
This compound is unique due to its specific combination of substituents, which confer distinct biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
91776-42-0 |
|---|---|
Molekularformel |
C18H19NO7S |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-8-4-13(21)10-5-14(26-3)11(17(23)15(10)16(8)22)6-27-7-12(18(24)25)19-9(2)20/h4-5,12,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t12-/m0/s1 |
InChI-Schlüssel |
FDDCAZRCTMQKHP-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC |
Kanonische SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


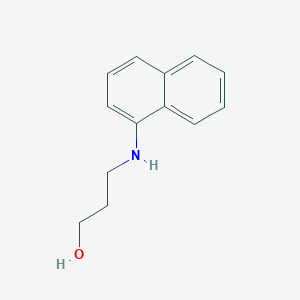
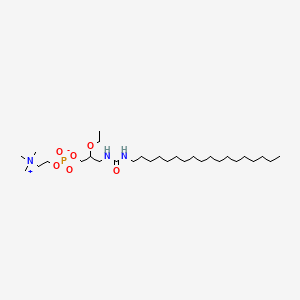
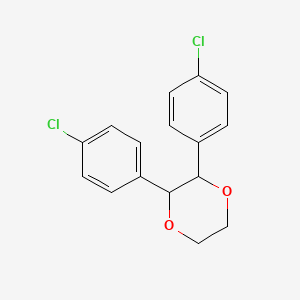
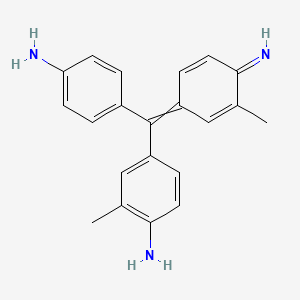
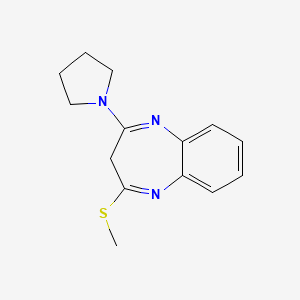
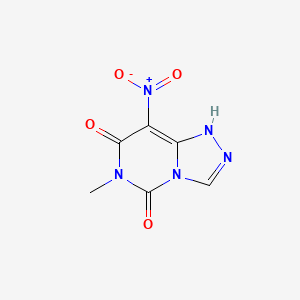
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)

